molecular formula C17H15N3O2 B11141465 3,4-dihydroisoquinolin-2(1H)-yl[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone

Cat. No.: B11141465
M. Wt: 293.32 g/mol
InChI Key: MQSMKTYTMCIOAA-UHFFFAOYSA-N
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Description

2-[5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a furan ring, a pyrazole ring, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling with tetrahydroisoquinoline under specific conditions. For instance, the furan ring can be synthesized via the cyclization of appropriate precursors, while the pyrazole ring can be formed through the condensation of hydrazines with 1,3-diketones . The final coupling step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis .

Scientific Research Applications

2-[5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of the furan, pyrazole, and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone

InChI

InChI=1S/C17H15N3O2/c21-17(15-10-14(18-19-15)16-6-3-9-22-16)20-8-7-12-4-1-2-5-13(12)11-20/h1-6,9-10H,7-8,11H2,(H,18,19)

InChI Key

MQSMKTYTMCIOAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NNC(=C3)C4=CC=CO4

Origin of Product

United States

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